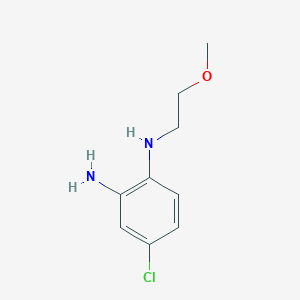

4-Chloro-N1-(2-methoxyethyl)benzene-1,2-diamine

Overview

Description

“4-Chloro-N1-(2-methoxyethyl)benzene-1,2-diamine” is a chemical compound with the molecular formula C9H13ClN2O . It is also known as 1,2-Benzenediamine, 4-chloro- .

Synthesis Analysis

The synthesis of benzene derivatives like “4-Chloro-N1-(2-methoxyethyl)benzene-1,2-diamine” often involves electrophilic aromatic substitution . The general mechanism involves two steps:- The electrons in the pi bond attack the electrophile, forming an arenium ion .

- A base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond and reform aromaticity .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloro-N1-(2-methoxyethyl)benzene-1,2-diamine” include a molecular weight of 200.67 . Other properties such as boiling point and storage conditions are not specified .Scientific Research Applications

Applications in Fluorescence Sensing and Luminescent Properties

- Aggregation-Induced Enhanced Emission (AIEE) Characteristics : A study highlighted that N,N′-bis(4-methoxysalicylide)benzene-1,4-diamine, a similar compound, exhibits interesting aggregation-induced emission enhancement (AIEE) characteristics. This phenomenon was observed when the compound was placed in a protic solvent, displaying strong fluorescence emission, hinting at potential applications in fluorescence sensing of volatile organic solvents (Wu et al., 2015).

Conductivity and Polymer Characterization

- Conducting Copolymers Synthesis : Another research elaborated on the electrochemical copolymerization of various benzene-1,2-diamine derivatives with 3,4-ethylenedioxy thiophene (EDOT), resulting in conducting copolymers. These copolymers were then characterized using various analytical techniques, revealing insights into their electrochemical and structural properties (Turac et al., 2014).

Corrosion Inhibition

- Corrosion Inhibitors for Mild Steel : A study explored the effectiveness of novel synthesized compounds related to benzene-1,4-diamine as corrosion inhibitors for mild steel in an acidic environment. The research highlighted their high corrosion inhibition efficiency and suggested these compounds effectively block the electrode surface, following the Langmuir adsorption isotherm (Singh & Quraishi, 2016).

Antibacterial Activities and Molecular Interactions

- Antibacterial Activities and Protein Interactions : A study on heterocyclic Schiff bases synthesized from benzene-1,4-diamine derivatives revealed significant antibacterial activities against specific bacterial strains. The study also discussed the molecular interactions of these compounds with certain proteins, indicating potential medicinal applications (A. P, 2019).

properties

IUPAC Name |

4-chloro-1-N-(2-methoxyethyl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O/c1-13-5-4-12-9-3-2-7(10)6-8(9)11/h2-3,6,12H,4-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRWBDDTUZHMQPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=C(C=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-1-N-(2-methoxyethyl)benzene-1,2-diamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3S)-diethyl 6-((tert-butyldimethylsilyl)oxy)-4'-fluoro-1,2,3,4-tetrahydro-[1,1'-biphenyl]-2,3-dicarboxylate](/img/structure/B1390864.png)

![1-{[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B1390867.png)